molecular formula C5H10BF3KN B1426576 Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-53-5

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate

Cat. No.: B1426576
CAS No.: 1357559-53-5
M. Wt: 191.05 g/mol
InChI Key: ZDNTYSARWDFKOA-UHFFFAOYSA-N
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Description

Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its boron atom bonded to three fluorine atoms and a potassium ion, which makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate typically involves the reaction of 3-(dimethylamino)prop-1-en-2-ylboronic acid with a trifluoroboronic acid derivative under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding boronic acid.

  • Substitution: It can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Boronic acid derivatives.

  • Substitution: Various functionalized boronic acids or esters.

Scientific Research Applications

Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate has found applications in several fields:

  • Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It has been explored for its potential use in drug discovery and development.

  • Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents. For example, in Suzuki-Miyaura coupling, the compound facilitates the formation of carbon-carbon bonds through the interaction with palladium catalysts.

Comparison with Similar Compounds

  • Potassium trifluoroborate

  • Sodium trifluoroborate

  • Lithium trifluoroborate

Uniqueness: Potassium 3-(dimethylamino)prop-1-en-2-yltrifluoroborate stands out due to its specific structural features, such as the presence of the dimethylamino group, which enhances its reactivity and stability compared to other trifluoroborate compounds.

Properties

IUPAC Name

potassium;3-(dimethylamino)prop-1-en-2-yl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNTYSARWDFKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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